![molecular formula C11H7BrFN5 B12943263 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is a heterocyclic compound that contains a triazolo-pyrimidine core with a bromine atom at the 6th position and a fluorine atom at the 4th position of the aniline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolo-pyrimidine core . The bromine and fluorine atoms are then introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly reagents and conditions is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its electronic properties.
Cyclization Reactions: The triazolo-pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Halogenation Reagents: Bromine and fluorine can be introduced using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as light-emitting materials for OLED devices.
作用機序
The mechanism of action of 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different substituents, also studied for its potential as a kinase inhibitor.
Uniqueness
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is unique due to the specific arrangement of the bromine and fluorine atoms, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H7BrFN5 |
|---|---|
分子量 |
308.11 g/mol |
IUPAC名 |
3-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H7BrFN5/c12-6-4-15-11-16-10(17-18(11)5-6)8-3-7(14)1-2-9(8)13/h1-5H,14H2 |
InChIキー |
WSRZMGCMYVACLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)C2=NN3C=C(C=NC3=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)


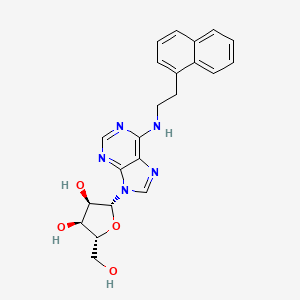
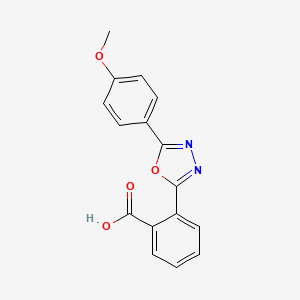
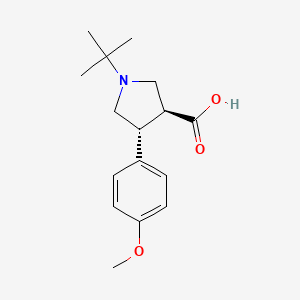
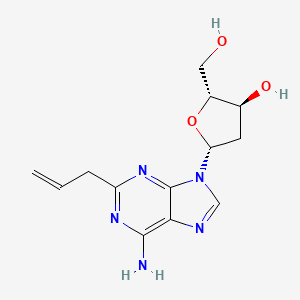
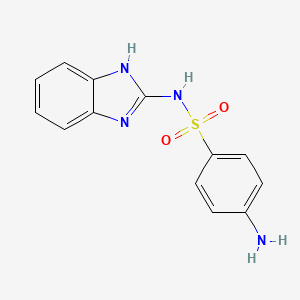

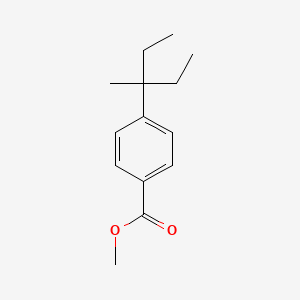
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
